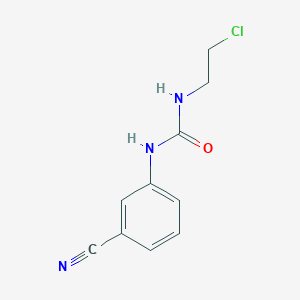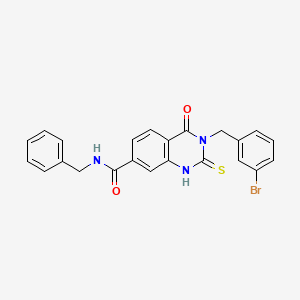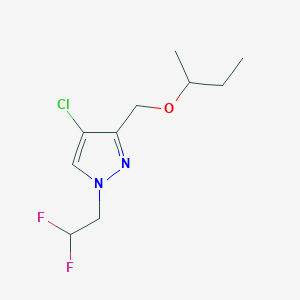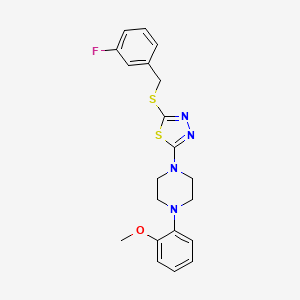
4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The presence of the imidazolyl moiety suggests that it may have some affinity for biological targets, as seen in the synthesis of N-substituted imidazolylbenzamides with cardiac electrophysiological activity . The bromo and chloro substituents indicate that this compound could be involved in further chemical reactions, possibly as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors and employing various chemical transformations such as elimination, reduction, and bromination . For example, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole and benzoyl chloride derivatives . Similarly, the synthesis of substituted benzamide derivatives can involve reactions between amines and benzoyl bromides in the presence of a base . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can exhibit different degrees of order and disorder, as well as various molecular conformations and hydrogen bonding patterns . For instance, some molecules may be disordered over two sets of atomic sites, while others are fully ordered . The presence of halogen atoms, such as bromo and chloro substituents, can influence the molecular geometry and the potential for intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. For example, they can undergo cyclization reactions to form different heterocyclic systems . The presence of a bromo substituent in the compound suggests that it could act as a good leaving group in nucleophilic substitution reactions, potentially leading to the formation of new C-N or C-O bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, halogenated compounds often have higher molecular weights and may exhibit different solubility profiles compared to their non-halogenated counterparts . The presence of an imidazole ring could confer certain electronic properties, such as increased polarity or the ability to engage in hydrogen bonding . These properties are important for understanding the behavior of the compound in biological systems or during chemical reactions.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- The synthesis of benzimidazole derivatives from o-bromophenyl isocyanide and primary amines under CuI catalysis has been explored, showcasing the chemical versatility of bromo-substituted compounds in generating heterocyclic compounds with potential biological activities (Lygin & Meijere, 2009).
- Research on thiourea derivatives, including those with bromophenyl groups, has demonstrated their potential as antipathogenic agents, highlighting the significance of these compounds in developing new antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Applications
- A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).
- Another study focused on urea and thiourea derivatives containing benzimidazole groups, demonstrating their effectiveness as anticancer agents through inducing apoptosis in breast cancer cell lines (Siddig et al., 2021).
Material Science and Other Applications
- The development of polyamides with bulky triaryl imidazole pendent groups has been researched for their solubility and thermal stability, contributing to advances in material science by offering new polymers with potential high-performance applications (Ghaemy, Behmadi, & Alizadeh, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQIQSFTLGNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)